(4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane typically involves the reaction of 4-fluoro-2-isobutoxyphenol with methylsulfonyl chloride under specific conditions . The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like column chromatography . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
(4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: Research into potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
(4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane can be compared with other similar compounds such as:
(4-Fluorophenyl)(methyl)sulfane: Lacks the isobutoxy group, which may affect its reactivity and applications.
(4-Fluoro-2-methoxyphenyl)(methyl)sulfane: Contains a methoxy group instead of an isobutoxy group, leading to different chemical properties.
(4-Fluoro-2-ethoxyphenyl)(methyl)sulfane: Has an ethoxy group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1443355-74-5 |
---|---|
Molekularformel |
C11H15FOS |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
4-fluoro-2-(2-methylpropoxy)-1-methylsulfanylbenzene |
InChI |
InChI=1S/C11H15FOS/c1-8(2)7-13-10-6-9(12)4-5-11(10)14-3/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
FWNGEBZMUFQKPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=CC(=C1)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.